![molecular formula C18H23N7O2 B5657611 4-[4-ethyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]piperidine](/img/structure/B5657611.png)
4-[4-ethyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound belongs to a class of molecules characterized by the presence of heterocyclic structures, such as imidazole, triazole, oxazole, and piperidine rings. These features are indicative of potential biological activity, considering the widespread use of such motifs in pharmacologically active molecules. Compounds with these heterocyclic rings have been explored for various applications, including antimicrobial activities and as potential leads for drug discovery.
Synthesis Analysis
Synthesis of similar compounds typically involves multi-step reactions, including condensation, cycloaddition, and nucleophilic substitution. For example, a study by Shin et al. (2013) on the synthesis of piperidine-substituted oxazolidinones via a novel series demonstrates the complexity and potential strategies for synthesizing compounds with such structural complexity (Shin et al., 2013). The synthesis routes often require careful selection of starting materials and catalysts to achieve the desired heterocyclic frameworks.
Molecular Structure Analysis
The molecular structure of compounds containing imidazole, triazole, oxazole, and piperidine rings often involves intricate arrangements conducive to specific biological interactions. Crystal structure studies, like those conducted by Thimmegowda et al. (2009), can provide insights into the molecular conformation, intermolecular hydrogen bonds, and overall geometry that influence the compound's biological and chemical properties (Thimmegowda et al., 2009).
Chemical Reactions and Properties
Compounds with this structure may participate in various chemical reactions, including nucleophilic substitutions and ring transformations, given the presence of reactive functional groups. The chemical behavior is significantly influenced by the heterocyclic components, which can engage in electron-rich interactions with potential targets.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, are crucial for understanding the compound's behavior in biological systems. While specific data on this compound were not found, analogous compounds exhibit a range of physical properties that dictate their solubility in organic solvents and water, influencing their pharmacokinetic profiles.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and photostability, are integral to the compound's potential as a pharmacological agent. The presence of imidazole and triazole rings suggests potential for varied chemical interactions due to their electron-donating and -accepting characteristics.
For detailed investigations and experimental data on compounds with similar structural features, the following references provide valuable insights into their synthesis, structural analysis, and potential biological applications:
- Synthesis and antibacterial activities of new piperidine substituted oxazolidinones (Shin et al., 2013).
- Synthesis and Crystal Structure Studies of Novel Bioactive Heterocycle (Thimmegowda et al., 2009).
属性
IUPAC Name |
[4-[4-ethyl-5-(imidazol-1-ylmethyl)-1,2,4-triazol-3-yl]piperidin-1-yl]-(5-methyl-1,3-oxazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N7O2/c1-3-25-15(10-23-9-6-19-11-23)21-22-17(25)14-4-7-24(8-5-14)18(26)16-13(2)27-12-20-16/h6,9,11-12,14H,3-5,7-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTJYZUZBVWBIEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1C2CCN(CC2)C(=O)C3=C(OC=N3)C)CN4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

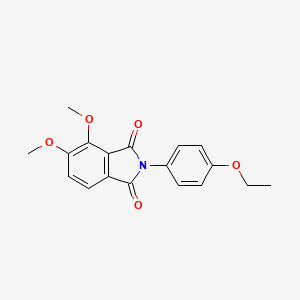
![8-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylcarbonyl]-2-(4-chlorobenzyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B5657532.png)
![(3R*,4S*)-1-[(4-chloro-1-methyl-1H-pyrrol-2-yl)carbonyl]-4-propylpyrrolidin-3-amine](/img/structure/B5657537.png)
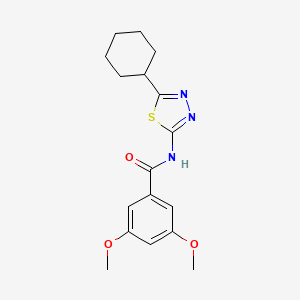
![1-(cyclobutylcarbonyl)-N-[4-(methylthio)benzyl]-4-piperidinecarboxamide](/img/structure/B5657552.png)
![2-anilino-N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-5-pyrimidinecarboxamide](/img/structure/B5657554.png)
![1-{[3-(azepan-1-ylcarbonyl)phenyl]sulfonyl}-4-methyl-1,4-diazepane](/img/structure/B5657561.png)
![N-[4-(tert-butylamino)-2-oxo-2H-chromen-3-yl]acetamide](/img/structure/B5657563.png)
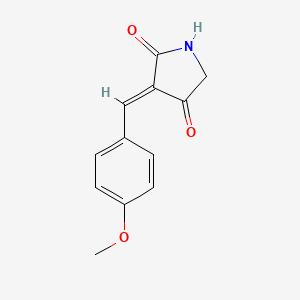
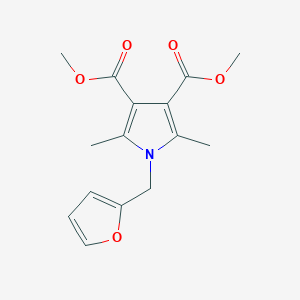
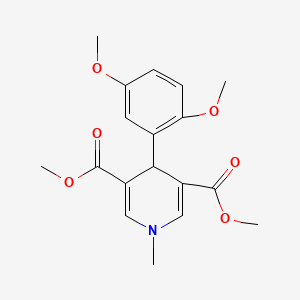
![1-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-L-prolinamide](/img/structure/B5657586.png)
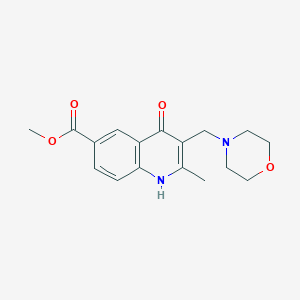
![N-(1,3-benzodioxol-5-ylmethyl)-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide](/img/structure/B5657608.png)